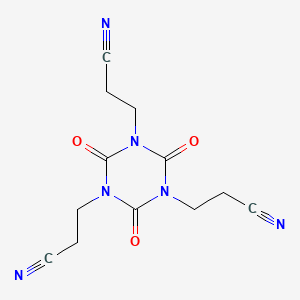

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile

Description

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile (CAS name: tris-(cyanomethyl)-isocyanurate) is a triazinane derivative featuring a saturated six-membered 1,3,5-triazinane-2,4,6-trione core substituted with three cyanomethyl (propanenitrile) groups . The compound is synthesized via nucleophilic substitution, where a primary amine reacts with acrylonitrile in the presence of Triton B as a catalyst .

Propriétés

IUPAC Name |

3-[3,5-bis(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBUCLKOQKIWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)N(C(=O)N(C1=O)CCC#N)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279206 | |

| Record name | 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-28-1 | |

| Record name | NSC11695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile typically involves the reaction of cyanuric chloride with propionitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with propionitrile groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction pathways can further enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The triazinane ring can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted derivatives with various functional groups replacing nitrile groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile exhibit anticancer properties. A study demonstrated that derivatives of triazine compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

| Study | Cell Line | Findings |

|---|---|---|

| MCF-7 (breast cancer) | Induced apoptosis via caspase activation. | |

| PC-3 (prostate cancer) | Inhibited cell growth through NF-kB pathway modulation. |

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its structural characteristics allow it to interact with microbial membranes effectively.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Herbicide Development

Research into the herbicidal properties of triazine derivatives suggests that they can inhibit photosynthesis in target plants. The effectiveness of these compounds can be attributed to their ability to disrupt electron transport chains.

| Plant Species | Effective Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Chenopodium album | 75 | 78 |

Polymer Chemistry

The compound’s ability to form stable complexes has led to its use in polymer synthesis. It can act as a cross-linking agent in the production of durable materials.

| Polymer Type | Cross-linking Agent | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 3,3',3''-(2,4,6-Trioxo...) | 25 |

| Epoxy Resin | 3,3',3''-(2,4,6-Trioxo...) | 30 |

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing novel derivatives based on triazine compounds for use in targeted cancer therapies. These derivatives were tested on various cancer cell lines and showed promising results in reducing tumor growth rates.

Case Study 2: Agricultural Field Trials

Field trials were conducted using a formulation containing triazine derivatives as herbicides. Results indicated a significant reduction in weed biomass compared to untreated controls over multiple growing seasons.

Mécanisme D'action

The mechanism of action of 3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile involves its interaction with specific molecular targets and pathways. The triazinane ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Triazinane vs. Triazine Derivatives

- Triazinane Core : The target compound’s 1,3,5-triazinane-2,4,6-trione core is saturated, enabling conformational flexibility and hydrogen bonding via its three oxo groups. This contrasts with aromatic 1,3,5-triazine derivatives (e.g., compound 12 in ), which exhibit rigidity and electron deficiency due to their unsaturated π-system .

- Impact : The triazinane core enhances solubility in polar solvents and may facilitate supramolecular interactions, whereas triazine derivatives are more suited for applications requiring electron-deficient aromatic systems, such as catalysis or optoelectronics .

Substituent Effects

| Compound Name | Substituents | Key Functional Properties |

|---|---|---|

| Target Compound | Cyanomethyl (nitrile) | Polar, reactive (e.g., hydrolysis, cycloaddition) |

| Tris-(5-tetrazolylmethyl)-isocyanurate | Tetrazolylmethyl | High nitrogen content, ligand capability |

| Tris-imidazolium chloride derivative | Imidazolium chloride | Ionic character, low melting point (<100°C) |

- Nitrile Groups : The target’s nitrile substituents offer reactivity toward hydrolysis (to carboxylic acids) or cycloaddition (e.g., click chemistry), distinguishing it from ionic or bulky analogs .

- Imidazolium Groups : The tris-imidazolium chloride derivative () exhibits ionic liquid behavior, with applications in anion recognition and green chemistry .

Reactivity and Functional Potential

- Nitrile Reactivity : The target’s nitrile groups can be transformed into amines, amides, or carboxylic acids, broadening its utility in polymer or pharmaceutical synthesis .

- Imidazolium Derivative : Its ionic nature and tripodal structure enable selective anion binding, a feature absent in the target compound .

Activité Biologique

The compound 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile (CAS No. 2904-41-8) is a derivative of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer effects and other significant biological activities.

- Molecular Formula : C₁₂H₁₅N₃O₉

- Molecular Weight : 345.26 g/mol

- Structure : The compound features a triazine core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds containing the triazine moiety exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Antiviral

- Anti-inflammatory

Anticancer Activity

The anticancer properties of this compound have been demonstrated through various studies:

- Cell Line Studies :

- Mechanism of Action :

Other Biological Activities

In addition to its anticancer effects, the compound has shown potential in other areas:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains and fungi .

- Anti-inflammatory Effects : Demonstrated capability to modulate inflammatory responses in vitro .

Case Studies

Several studies have highlighted the biological effects of triazine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.